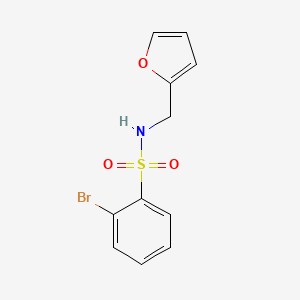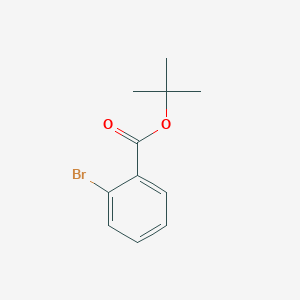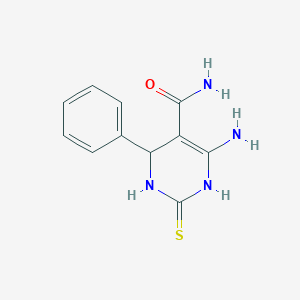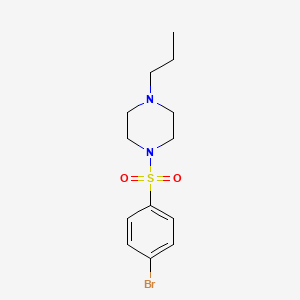
4-Brom-2,6-dimethylphenylisocyanat
Übersicht
Beschreibung
4-Bromo-2,6-dimethylphenyl isocyanate is a chemical compound that can be derived from brominated phenolic compounds. The compound is related to various research areas, including the synthesis of polymers and the study of electrophilic substitution reactions. It is structurally related to bromo-derivatives of phenols and isocyanates, which are of interest due to their potential applications in material science and organic synthesis .
Synthesis Analysis
The synthesis of related bromo-derivatives can be achieved through different methods. For instance, the thermal rearrangement of 2-bromooxazolines leads to the formation of 2-bromoisocyanates with high selectivity and yields . Additionally, bromotricarbonylbis(dimethylphenylphosphine)manganese(I) can react with anhydrous hydrazine to yield isocyanato(dicarbonyl)hydrazinebis(dimethylphenylphosphine)manganese(I), which further reacts to form various complexes . These methods demonstrate the versatility of brominated compounds in synthesizing complex structures with potential relevance to 4-Bromo-2,6-dimethylphenyl isocyanate.
Molecular Structure Analysis
The molecular structure of bromo-derivatives and related compounds can be quite complex. For example, the stereochemistry of various bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate has been reported, and their dehydrobromination can lead to the formation of phenols . The structure of triorganotin bromides with intramolecular Sn-N coordination has been characterized, revealing a trigonal bipyramidal structure with axial N atoms . These studies provide insights into the molecular geometry and stereochemistry that could be relevant to the structure of 4-Bromo-2,6-dimethylphenyl isocyanate.
Chemical Reactions Analysis
Brominated phenolic compounds can undergo various chemical reactions. Phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been studied, showing the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights . Electrophilic substitution reactions with bromination of 2,4-dimethylphenol have been explored, leading to the formation of multiple brominated products and discussing the mechanisms involved . These reactions are indicative of the reactivity of brominated compounds and may provide a framework for understanding the chemical behavior of 4-Bromo-2,6-dimethylphenyl isocyanate.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds and isocyanates are crucial for their practical applications. The solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents has been described, with some compounds showing extreme solubility in water and others in apolar solvents . The reactivity of brominated phenols in phase transfer catalyzed polymerization and their ability to control molecular weight through the choice of comonomers and reaction conditions have been demonstrated . These properties are essential for the design and synthesis of materials with specific characteristics and could be relevant to the study of 4-Bromo-2,6-dimethylphenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
4-Brom-2,6-dimethylphenylisocyanat kann in der Proteomikforschung verwendet werden . Proteomik ist die groß angelegte Untersuchung von Proteinen, und diese Verbindung kann bei der Herstellung bestimmter biochemischer Stoffe verwendet werden, die in diesem Bereich eingesetzt werden .
Herstellung von derivatisierten β-Cyclodextrinen
2,6-Dimethylphenylisocyanat, eine verwandte Verbindung, wurde bei der Herstellung von derivatisierten β-Cyclodextrinen verwendet . Diese derivatisierten β-Cyclodextrine werden als chirale stationäre Phase in der Normalphasen-Flüssigchromatographie verwendet .
Synthese von Tris (2,6-dimethylphenylimido)methylrhenium (VII)
2,6-Dimethylphenylisocyanat wurde bei der Synthese von Tris (2,6-dimethylphenylimido)methylrhenium (VII) verwendet . Diese Verbindung hat potentielle Anwendungen in der Katalyse und anderen Bereichen der Chemie .
Herstellung von 1- (2-Isopropylphenyl)-3- (2,6-dimethylphenyl)harnstoff
2,6-Dimethylphenylisocyanat wurde bei der Herstellung von 1- (2-Isopropylphenyl)-3- (2,6-dimethylphenyl)harnstoff verwendet . Diese Verbindung könnte potentielle Anwendungen in verschiedenen Bereichen der Chemie haben .
Safety and Hazards
4-Bromo-2,6-dimethylphenyl isocyanate is classified as acutely toxic, both orally and dermally. It causes skin and eye irritation and may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
Wirkmechanismus
Target of Action
4-Bromo-2,6-dimethylphenyl isocyanate is an aryl isocyanate Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 4-Bromo-2,6-dimethylphenyl isocyanate involves the reaction of the isocyanate group (-NCO) with active hydrogen atoms present in other compounds. This reaction typically results in the formation of urethane or urea linkages . The exact changes resulting from this interaction would depend on the specific reactants involved.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they are typically metabolized and excreted within a short period of time .
Result of Action
Exposure to isocyanates can cause allergic reactions and respiratory issues .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,6-dimethylphenyl isocyanate can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can trigger reactions with the isocyanate group. Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
5-bromo-2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDVSJAHTYSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403222 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77159-76-3 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)



![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)